[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. It is recognized by its CAS number 681838-49-3 and has a molecular formula of C₁₁H₁₀N₄O₂S. The compound is also known for its irritant properties, necessitating careful handling during experimentation and application.
The compound is derived from the benzimidazole and triazole families, which are significant in medicinal chemistry due to their pharmacological properties. The classification of this compound can be summarized as follows:
The synthesis of [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid typically involves several steps that include the formation of the triazole ring followed by the introduction of the thio group and acetic acid moiety.
Each step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can be depicted as follows:
The chemical reactivity of [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or solubility.
The mechanism of action for [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is primarily linked to its interactions with biological targets:
Research into its specific mechanisms is ongoing and would benefit from further biological assays.
Relevant data regarding these properties should be collected through experimental characterization techniques such as NMR spectroscopy or mass spectrometry.
[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid has potential applications in various scientific domains:
Further exploration into its applications could lead to significant advancements in medicinal chemistry and therapeutic development.
The compound features a triazolobenzimidazole system—a fusion of a 1,2,4-triazole ring with a benzimidazole unit—where the triazole ring bridges positions 4 and 3-a of the benzimidazole. The "9-methyl" prefix denotes a methyl group attached to the bridgehead nitrogen (N-9), critical for electronic modulation and metabolic stability [1] [3]. The "(thio)acetic acid" moiety (‑SCH₂COOH) at position 3 of the triazole ring enables nucleophilic reactions or metal coordination. Systematic naming variants observed in commercial and patent literature include:
Table 1: Nomenclature Variants of the Target Compound
Naming Style | Example Source | Key Differences |
---|---|---|
[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid | Vendor [1] | Uses "thio" and brackets |
[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]acetic acid | ChemicalBook [3] | Uses "sulfanyl" instead of "thio" |
9-Methyl-9H-1,2,4triazolo4,3-abenzimidazol-3-ylthioacetic acid | Pharmint [4] | Omits brackets and hyphens |
The divergence between "thio" (traditional) and "sulfanyl" (IUPAC-preferred) persists across vendors, though both describe the ‑S‑ linkage [1] [3]. The CAS registry number 1431699-64-7 provides an unambiguous identifier [4]. Its non-methylated analog, (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid (MW: 248.26 g/mol, C₁₀H₈N₄O₂S), highlights the impact of N-methylation on molecular weight and polarity [2].
Sulfanyl-acetic acid motifs emerged as versatile bioisosteres for carboxylate or phosphonate groups in drug design. Their integration into heterocycles accelerated in the 2000s due to:
Early work focused on simple heterocycles like thiadiazoles, but advances in fused ring systems (e.g., triazolopyridines) revealed improved target affinity. The patent US20120225904A1 exemplifies this evolution, disclosing triazolopyridinone derivatives with sulfanyl-acetic acid groups as p38 MAP kinase inhibitors for inflammatory diseases [5]. Though structurally distinct, such patents validated the pharmacological relevance of the [(heterocycle)thio]acetic acid archetype. The subsequent exploration of benzimidazole hybrids—like the title compound—aimed to merge the DNA-binding capability of benzimidazoles with the kinase-inhibitory potential of triazoles [4] [5].
Current interest in [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid centers on three domains:
Table 2: Commercial Research-Specific Parameters
Parameter | Value | Source |
---|---|---|
Molecular Weight | 262.29 g/mol | SCBT [1] |
Purity Documentation | Certificate of Analysis | SCBT [1] |
Research Pricing | $360.00 (500 mg) | SCBT [1] |
Non-methylated Analog | $334.00 (1 g) | SCBT [2] |
Commercial availability through vendors like Santa Cruz Biotechnology (SCBT) and Pharmint underscores its role as a specialized research chemical [1] [4]. Its exclusion from diagnostic/therapeutic use emphasizes its application in mechanistic studies rather than clinical development [2] [4]. Future directions include derivatization via amide coupling of the acetic acid group and metallodrug synthesis leveraging the triazole-benzimidazole scaffold’s chelating capacity.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6